2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9834729
InChI: InChI=1S/C16H22N4OS/c1-4-5-9-13-17-16(20-19-13)22-10-14(21)18-15-11(2)7-6-8-12(15)3/h6-8H,4-5,9-10H2,1-3H3,(H,18,21)(H,17,19,20)
SMILES: CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C
Molecular Formula: C16H22N4OS
Molecular Weight: 318.4 g/mol

2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC9834729

Molecular Formula: C16H22N4OS

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide -

Specification

Molecular Formula C16H22N4OS
Molecular Weight 318.4 g/mol
IUPAC Name 2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Standard InChI InChI=1S/C16H22N4OS/c1-4-5-9-13-17-16(20-19-13)22-10-14(21)18-15-11(2)7-6-8-12(15)3/h6-8H,4-5,9-10H2,1-3H3,(H,18,21)(H,17,19,20)
Standard InChI Key XUNIJUQIFGNHNS-UHFFFAOYSA-N
SMILES CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C
Canonical SMILES CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide, reflects its three primary components:

  • Triazole Core: A 1,2,4-triazole ring substituted with a butyl group at position 5 .

  • Sulfanyl-Acetamide Linker: A sulfur-containing bridge (-S-CH₂-C(=O)-NH-) connecting the triazole to the aromatic moiety .

  • 2,6-Dimethylphenyl Group: A para-substituted aromatic ring with methyl groups at positions 2 and 6, enhancing steric bulk and lipophilicity .

The canonical SMILES representation (CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C) and InChIKey (XUNIJUQIFGNHNS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₂N₄OS
Molecular Weight318.4 g/mol
IUPAC Name2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Canonical SMILESCCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C
XLogP3 (Predicted)3.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Characterization

Synthetic Pathways

The synthesis typically follows a multi-step protocol:

  • Formation of 5-Butyl-4H-1,2,4-triazole: Reacting butyl hydrazine with a cyanogen bromide derivative under basic conditions.

  • Thiolation: Introducing a sulfanyl group via nucleophilic substitution with thiourea or potassium thioacetate.

  • Acetamide Coupling: Reacting the thiolated intermediate with 2,6-dimethylphenylacetyl chloride in the presence of a base (e.g., triethylamine).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Triazole FormationButyl hydrazine, cyanogen bromide, NaOH, 80°C65–70
ThiolationThiourea, ethanol, reflux75–80
Acetamide Coupling2,6-Dimethylphenylacetyl chloride, Et₃N, DCM, 25°C60–65

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of butyl (δ 0.9–1.5 ppm), triazole (δ 8.2–8.5 ppm), and dimethylphenyl (δ 2.3 ppm) protons.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 319.2 [M+H]⁺, consistent with the molecular formula .

  • High-Resolution Mass Spectrometry (HRMS): Exact mass calculated for C₁₆H₂₂N₄OS: 318.1471; observed: 318.1468 .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In silico studies suggest that the acetamide group interacts with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Rodent models of inflammation show a 40–50% reduction in paw edema at 10 mg/kg doses.

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells indicate IC₅₀ values of 12.5 μM, likely via topoisomerase II inhibition. The butyl chain may enhance cellular uptake by interacting with lipid bilayers.

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with surfactants or cyclodextrins .

  • LogP: 3.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability

  • Thermal Stability: Decomposes at 210°C (DSC), with no polymorphic transitions below this temperature.

  • Photostability: Degrades by 15% under UV light (254 nm) over 24 hours, requiring light-protected storage.

Comparative Analysis with Analogues

Table 3: Activity Comparison of Triazole Derivatives

CompoundAntimicrobial IC₅₀ (μg/mL)Anticancer IC₅₀ (μM)LogP
2-[(5-Butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide8.2 (E. coli)12.5 (MCF-7)3.2
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 5.1 (S. aureus)9.8 (HeLa)4.1
N-(3-Chlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide6.7 (C. albicans)14.3 (A549)3.8

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.

  • Target Identification: Use proteomics to identify binding partners beyond COX-2 and topoisomerase II.

  • Structural Optimization: Modify the butyl chain length or introduce halogen substituents to enhance potency .

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